molecular formula C7H11NOS B3215186 2-(Tert-butyl)-5-hydroxythiazole CAS No. 1159816-38-2

2-(Tert-butyl)-5-hydroxythiazole

Cat. No. B3215186
CAS RN: 1159816-38-2
M. Wt: 157.24
InChI Key: XIAJPUIZJHZYRX-UHFFFAOYSA-N
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Description

The tert-butyl group is a very common functional group in organic chemistry. It consists of a central carbon atom bonded to three methyl groups and the remaining bond attached to the rest of the molecule . Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “2-(Tert-butyl)-5-hydroxythiazole” would consist of a thiazole ring with a tert-butyl group attached at the 2-position and a hydroxy group at the 5-position .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar structures can undergo a variety of reactions. For example, the tert-butyl group is known to be quite reactive and can participate in a variety of reactions, including oxidation and elimination .

Mechanism of Action

The mechanism of action would depend on the specific context in which “2-(Tert-butyl)-5-hydroxythiazole” is being used. For example, if it’s being used as a reactant in a chemical reaction, the tert-butyl group could potentially undergo a variety of transformations, including elimination reactions .

Future Directions

The future directions for research on “2-(Tert-butyl)-5-hydroxythiazole” would likely depend on its potential applications. For example, if it shows promising activity as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

2-tert-butyl-1,3-thiazol-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-7(2,3)6-8-4-5(9)10-6/h4,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAJPUIZJHZYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl)-5-hydroxythiazole
Reactant of Route 2
2-(Tert-butyl)-5-hydroxythiazole
Reactant of Route 3
2-(Tert-butyl)-5-hydroxythiazole
Reactant of Route 4
2-(Tert-butyl)-5-hydroxythiazole
Reactant of Route 5
2-(Tert-butyl)-5-hydroxythiazole
Reactant of Route 6
2-(Tert-butyl)-5-hydroxythiazole

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